

Comparative Guide to the Synthesis of Oseltamivir (Tamiflu®)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-(-)-4-Amino-2-hydroxybutyric acid

Cat. No.: B113492

[Get Quote](#)

For: Researchers, scientists, and drug development professionals.

Oseltamivir (marketed as Tamiflu®) is an orally active neuraminidase inhibitor critical for the treatment and prophylaxis of influenza A and B virus infections.[\[1\]](#)[\[2\]](#) The commercial synthesis, originally developed by Gilead Sciences and Roche, famously starts from (-)-shikimic acid, a natural product harvested from Chinese star anise.[\[3\]](#)[\[4\]](#) However, the limited availability and fluctuating cost of shikimic acid, particularly during pandemics, have catalyzed extensive research into alternative and more reliable synthetic routes.[\[2\]](#)[\[5\]](#)[\[6\]](#)

This guide provides a comparative analysis of three prominent synthesis strategies for oseltamivir, offering a clear overview of their respective efficiencies, starting materials, and key chemical transformations. The routes selected for comparison are:

- The Roche Industrial Synthesis (starting from (-)-Shikimic Acid)
- The Corey Synthesis (a de novo approach using a Diels-Alder reaction)
- The Fukuyama Synthesis (another de novo approach also utilizing a Diels-Alder reaction)

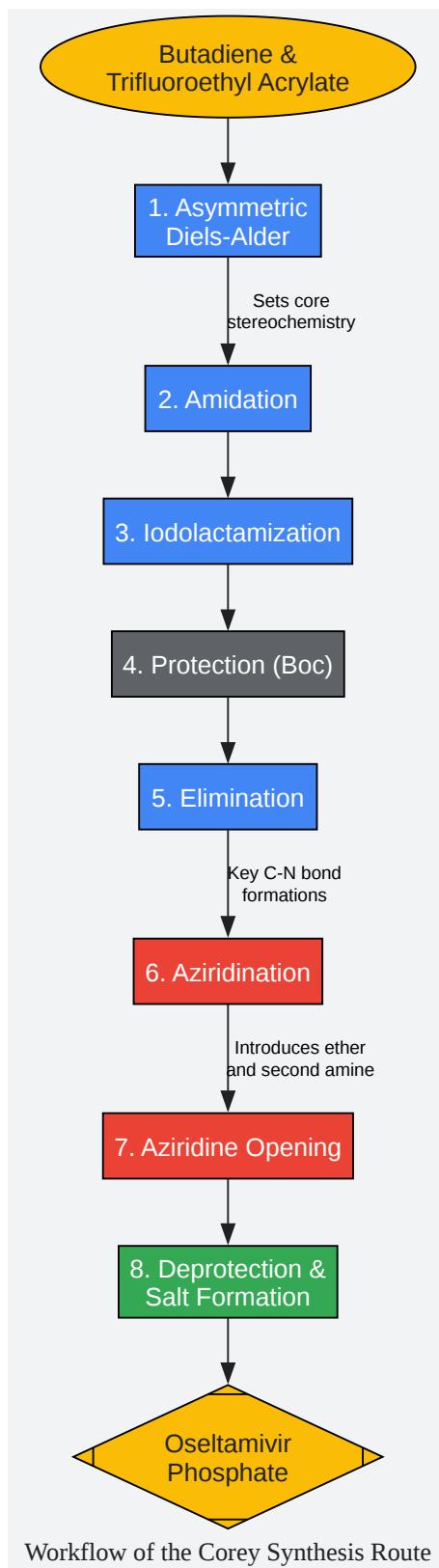
Control of stereochemistry is a critical challenge in any oseltamivir synthesis, as the molecule contains three stereocenters, meaning only one of eight possible stereoisomers is the pharmacologically active agent.[\[3\]](#)[\[5\]](#)


Comparative Data of Synthesis Routes

The following table summarizes the key quantitative and qualitative metrics for the three selected synthesis routes, allowing for a direct comparison of their overall performance.

Parameter	Route 1: Roche (Shikimic Acid)	Route 2: Corey (Diels-Alder)	Route 3: Fukuyama (Diels-Alder)
Starting Material(s)	(-)-Shikimic Acid	Butadiene, Acrylate derivative	Pyridine, Acrolein
Starting Material Cost	High and historically volatile ^[6]	Very low and readily available ^[7]	Inexpensive and readily available
Overall Yield	17–22% ^{[3][6]} (Improved versions up to 47% ^{[8][9]})	~30% ^[7]	~22% ^[10]
Number of Steps (Linear)	~10–12 ^[6] (Improved versions ~8 steps ^{[8][9]})	12 ^[11]	14 ^[12]
Key Transformations	Epoxidation, Azide opening ^{[3][6]}	Asymmetric Diels-Alder, Iodolactamization, Aziridination ^{[3][7]}	Asymmetric Diels-Alder, Bromolactonization, Hofmann Rearrangement ^[10]
Use of Hazardous Reagents	Yes (Potentially explosive azides) ^{[3][6]}	No (Specifically designed to be azide-free) ^{[3][7]}	No (Azide-free)
Scalability	Proven for industrial scale	Potentially scalable, unpatented ^[7]	Demonstrated on a lab scale

Visualization of Synthetic Strategies


The diagrams below illustrate the high-level logic of the compared synthetic routes, highlighting their different approaches to constructing the core cyclohexene structure of oseltamivir.

[Click to download full resolution via product page](#)

Caption: High-level comparison of starting materials and pathways.

The following workflow provides a more detailed look at the key stages of the Corey synthesis, which is notable for its avoidance of hazardous azide reagents and its use of readily available starting materials.

[Click to download full resolution via product page](#)

Caption: Key transformations in the azide-free Corey synthesis.

Experimental Protocols

This section provides a summary of the methodologies for a key transformation in each synthetic route. These protocols are based on published literature and are intended for informational purposes.

Route 1: Roche Synthesis - Key Step: Azide Opening of Epoxide

The introduction of the C4-amino group is a crucial step in the Roche synthesis. It is achieved by the regioselective opening of an epoxide intermediate with an azide nucleophile, followed by reduction.

- **Epoxide Formation:** The synthesis commences from (-)-shikimic acid, which is converted over several steps into a mesylate intermediate.^[3] This intermediate is then treated with a base, such as potassium bicarbonate, to form the corresponding epoxide.^[3]
- **Nucleophilic Opening:** The epoxide is dissolved in a solvent mixture, typically aqueous acetone.^{[9][13]} Sodium azide (NaN_3) is added, and the reaction is stirred at a controlled temperature (e.g., room temperature).^{[9][13]} The azide attacks the C4 position, leading to the formation of the key azido alcohol intermediate. Careful temperature control is critical to prevent the formation of aromatic side products.^[13]
- **Reduction:** The resulting azide is then reduced to the primary amine. This is commonly achieved via a Staudinger reaction using triphenylphosphine followed by hydrolysis, or by catalytic hydrogenation (e.g., $\text{H}_2/\text{Pd-C}$).
- **Purification:** The resulting amino alcohol is purified, typically through crystallization or chromatography, before proceeding to the final steps of the synthesis.

Note: This route involves the use of sodium azide, a potentially explosive and highly toxic reagent, requiring specialized handling and safety protocols.

Route 2: Corey Synthesis - Key Step: Asymmetric Diels-Alder Reaction

The Corey route establishes the critical stereochemistry of the cyclohexene ring in the very first step using a powerful asymmetric Diels-Alder reaction.[3][7]

- Catalyst Preparation: The reaction is catalyzed by a chiral oxazaborolidinium catalyst (CBS catalyst).[3] The catalyst is prepared in situ or pre-formed according to established procedures.
- Reaction Setup: Butadiene (1) and an acrylate derivative (2), such as 2,2,2-trifluoroethyl acrylate, are dissolved in a suitable anhydrous solvent (e.g., dichloromethane) and cooled.[3]
- Cycloaddition: The CBS catalyst is added to the solution of the diene and dienophile. The reaction is stirred at room temperature for approximately 30 hours.[11] The catalyst directs the cycloaddition to proceed with high enantioselectivity, forming the desired chiral cyclohexene ester (3).[3]
- Workup and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The resulting ester is purified by silica gel chromatography to yield the product with high enantiomeric excess. This initial reaction proceeds in high yield (97%) on a multi-gram scale.[7][11]

Route 3: Fukuyama Synthesis - Key Step: Asymmetric Diels-Alder Reaction

Similar to the Corey route, the Fukuyama synthesis also begins with an asymmetric Diels-Alder reaction to set the stereochemistry, but it utilizes different starting materials and a different type of catalyst.[3][5]

- Dihydropyridine Synthesis: The synthesis begins with pyridine (1), which is reduced with sodium borohydride in the presence of benzyl chloroformate to form a Cbz-protected dihydropyridine (2).[3]
- Catalyst and Reaction Setup: The asymmetric Diels-Alder reaction between the dihydropyridine (2) and acrolein (3) is carried out in a mixture of water and acetonitrile.[12] The reaction is catalyzed by a chiral secondary amine catalyst (a McMillan catalyst).[3]
- Cycloaddition: The reaction proceeds to form the endo isomer of the resulting aldehyde (4) with high stereocontrol.[3][5]

- Oxidation and Purification: The aldehyde (4) is not isolated but is directly oxidized in the next step to the corresponding carboxylic acid (5) using sodium chlorite.[3][12] The product is then purified before being carried on through the subsequent steps of the synthesis. The overall yield for this initial sequence is approximately 26% over 4 steps.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Different synthetic strategies of oseltamivir phosphate: a potent influenza neuraminidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of A Concise Synthesis of (-)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Oseltamivir_total_synthesis [chemeurope.com]
- 6. benchchem.com [benchchem.com]
- 7. Total Synthesis of Oseltamivir phosphate by Corey [organic-chemistry.org]
- 8. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. synarchive.com [synarchive.com]
- 12. synarchive.com [synarchive.com]
- 13. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Comparative Guide to the Synthesis of Oseltamivir (Tamiflu®)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b113492#comparative-study-of-different-synthesis-routes>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com